molecular formula C8H5Cl3O3 B14318639 Hydroxy(2,3,4-trichlorophenyl)acetic acid CAS No. 106705-49-1

Hydroxy(2,3,4-trichlorophenyl)acetic acid

Cat. No.: B14318639
CAS No.: 106705-49-1
M. Wt: 255.5 g/mol
InChI Key: GZKWWIIDHWLQSL-UHFFFAOYSA-N
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Description

Hydroxy(2,3,4-trichlorophenyl)acetic acid is an organic compound with the molecular formula C8H5Cl3O3 It is characterized by the presence of a hydroxy group, three chlorine atoms, and an acetic acid moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy(2,3,4-trichlorophenyl)acetic acid can be synthesized through several methods. One common approach involves the chlorination of hydroxyphenylacetic acid under controlled conditions to introduce chlorine atoms at the 2, 3, and 4 positions on the phenyl ring. The reaction typically requires the use of chlorine gas and a suitable solvent, such as acetic acid, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(2,3,4-trichlorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxy group to a different functional group.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichlorophenylacetic acid derivatives, while reduction can produce dechlorinated or hydroxy-substituted compounds.

Scientific Research Applications

Hydroxy(2,3,4-trichlorophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of hydroxy(2,3,4-trichlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and chlorine atoms play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Hydroxy(2,3,4-trichlorophenyl)acetic acid can be compared with other similar compounds, such as:

Properties

CAS No.

106705-49-1

Molecular Formula

C8H5Cl3O3

Molecular Weight

255.5 g/mol

IUPAC Name

2-hydroxy-2-(2,3,4-trichlorophenyl)acetic acid

InChI

InChI=1S/C8H5Cl3O3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7,12H,(H,13,14)

InChI Key

GZKWWIIDHWLQSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)O)Cl)Cl)Cl

Origin of Product

United States

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